![molecular formula C13H21NO B14196528 4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol CAS No. 922724-53-6](/img/structure/B14196528.png)
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dimethylphenol structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Applications De Recherche Scientifique
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biomedical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: A related compound used in the preparation of surfactants and personal care products.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: Commonly used in peptide synthesis and protein crosslinking.
Uniqueness
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol stands out due to its unique combination of a phenolic structure with a dimethylamino propyl chain. This combination imparts distinct chemical and biological properties, making it versatile for various applications.
Propriétés
Numéro CAS |
922724-53-6 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
4-[3-(dimethylamino)propyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C13H21NO/c1-10-8-12(6-5-7-14(3)4)9-11(2)13(10)15/h8-9,15H,5-7H2,1-4H3 |
Clé InChI |
VPUTUWIKTMBHIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



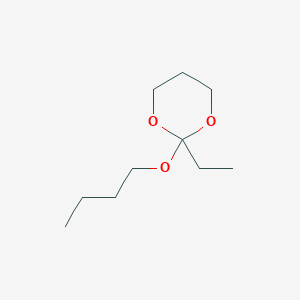
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
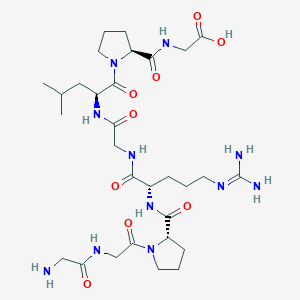
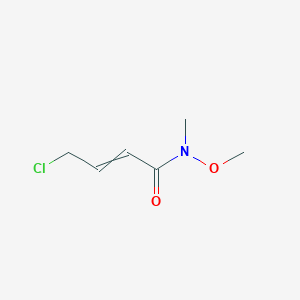
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)
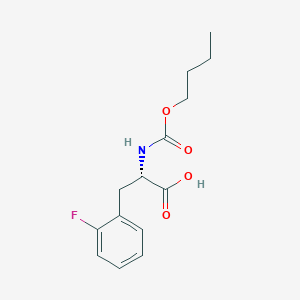
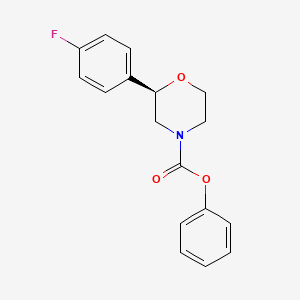
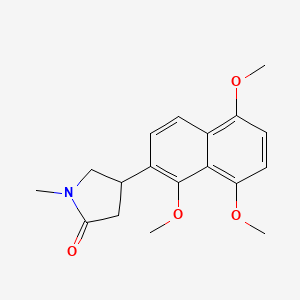
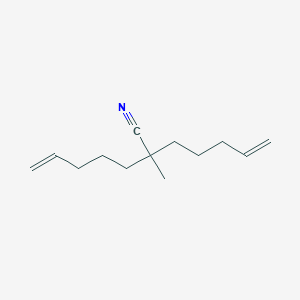
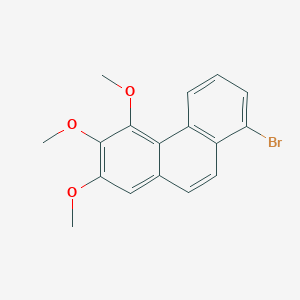
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)
![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
